molecular formula C10H10ClN3 B3182592 (4-(4-Chlorophenyl)-1H-imidazol-2-YL)methanamine CAS No. 944903-47-3

(4-(4-Chlorophenyl)-1H-imidazol-2-YL)methanamine

Cat. No. B3182592
CAS RN: 944903-47-3
M. Wt: 207.66
InChI Key: RDOJFKMPPSAZGC-UHFFFAOYSA-N
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Description

“(4-(4-Chlorophenyl)-1H-imidazol-2-YL)methanamine” is an organic compound. It has a molecular formula of C13H12ClN . The compound is also known by other names such as “(4-Chlorophenyl) (phenyl)methanamine” and "(4-Chlorophenyl) (phenyl)methylamine" .


Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D or 3D model . The compound has a monoclinic structure with P21/c space group .

Safety and Hazards

While specific safety data for this compound is not available, it’s important to handle all chemicals with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Mechanism of Action

Target of Action

The primary target of (4-(4-Chlorophenyl)-1H-imidazol-2-YL)methanamine is Cytochrome P450 2B6 . Cytochrome P450 2B6 is an enzyme that plays a crucial role in the metabolism of various drugs and xenobiotics.

Mode of Action

It is known to interact with its target, cytochrome p450 2b6 . This interaction could potentially alter the enzyme’s activity, leading to changes in the metabolism of certain substances within the body.

Biochemical Pathways

Given its interaction with cytochrome p450 2b6, it is likely to influence pathways related to drug metabolism and the detoxification of harmful substances .

Result of Action

Given its interaction with Cytochrome P450 2B6, it may influence the metabolism of certain drugs and other substances, potentially altering their effects within the body .

properties

IUPAC Name

[5-(4-chlorophenyl)-1H-imidazol-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c11-8-3-1-7(2-4-8)9-6-13-10(5-12)14-9/h1-4,6H,5,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOJFKMPPSAZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2)CN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-Chlorophenyl)-1H-imidazol-2-YL)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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